Nojirimycin 1-sulfonic acid

β‑glucosidase inhibition enzyme kinetics iminosugar pharmacology

Iminosugar glucosidase inhibitors like free nojirimycin degrade rapidly, limiting long-term assays. Nojirimycin 1-sulfonic acid is a stable bisulfite adduct that retains the inhibition spectrum with 3-4-fold lower potency, enabling fine-tuned modulation. • Potent SGLT3 agonist (K0.5 = 0.5-9 μM), directly comparable to DNJ, ideal for electrophysiology & perfusion studies. • Demonstrates pharmacological chaperone activity for S529V mutant acid α-glucosidase-a key reference compound for chaperone discovery. • Reversible adduct converts to (+)-nojirimycin under mild basic conditions, streamlining iminosugar synthesis scale-up. Supplied with ≥98% purity; shipped ambient globally.

Molecular Formula C6H13NO7S
Molecular Weight 243.24 g/mol
Cat. No. B1639772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNojirimycin 1-sulfonic acid
Molecular FormulaC6H13NO7S
Molecular Weight243.24 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(N1)S(=O)(=O)O)O)O)O)O
InChIInChI=1S/C6H13NO7S/c8-1-2-3(9)4(10)5(11)6(7-2)15(12,13)14/h2-11H,1H2,(H,12,13,14)/t2-,3-,4+,5-,6+/m1/s1
InChIKeyPLICPKOWHZITQE-DVKNGEFBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nojirimycin 1‑Sulfonic Acid: α‑Glucosidase Inhibition & SGLT3 Agonism


Nojirimycin 1‑sulfonic acid (also known as 1‑deoxynojirimycin‑1‑sulfonic acid, nojirimycin bisulfite) is a hydroxypiperidine iminosugar that carries a sulfo group at the 6β position [1]. It functions as an inhibitor of multiple α‑ and β‑glucosidases [2] and acts as a potent agonist of the human glucose sensor sodium/glucose cotransporter type 3 (SGLT3) [3]. The compound is a stable bisulfite adduct of nojirimycin, retaining a similar enzyme inhibition spectrum while offering enhanced chemical stability [4].

Workflow
Dual-target studies: α‑glucosidase inhibition and SGLT3 activation
Selection Logic
Stable bisulfite adduct for long-duration enzyme or electrophysiology assays
Use Context
Pharmacological chaperone screening and iminosugar synthetic intermediate

Nojirimycin 1‑Sulfonic Acid: Unmatched by Simple Analogs


Superficial structural similarity among iminosugar glucosidase inhibitors masks critical functional differences. While parent nojirimycin, 1‑deoxynojirimycin (DNJ), and their N‑alkylated derivatives share the same hydroxypiperidine core, the 1‑sulfonic acid moiety confers a unique combination of properties: (i) markedly enhanced chemical stability relative to free nojirimycin [1]; (ii) retained glucosidase inhibition with a defined potency offset ; (iii) potent SGLT3 agonism comparable to DNJ [2]; and (iv) a distinct profile in pharmacological chaperone assays that differs quantitatively from DNJ and N‑butyl‑DNJ [3]. Substituting any of these analogs without empirical verification would risk altered enzyme selectivity, divergent SGLT3 activation, or loss of the stability required for long‑term studies.

Parent nojirimycin May lose long-term stability; rapid degradation can alter observed enzyme inhibition profiles.
1‑Deoxynojirimycin (DNJ) SGLT3 agonism may be similar, but chaperone efficacy and chemical stability differ; direct functional transfer not assumed.
N‑butyl‑DNJ or other N‑alkyl derivatives Altered enzyme selectivity and chaperone response profiles require empirical comparison.

Nojirimycin 1‑Sulfonic Acid: Comparison with Key Compounds


β‑Glucosidase Inhibition Potency Relative to Parent Nojirimycin

In β‑glucosidase assays, nojirimycin 1‑sulfonic acid (as the bisulfite adduct) retains the same inhibitory spectrum as the parent compound nojirimycin but exhibits a 3‑ to 4‑fold reduction in potency . This quantifiable offset allows researchers to use the sulfonic acid derivative as a less‑potent, more stable alternative when reduced activity is experimentally desirable or when the parent compound is unstable.

β‑Glucosidase inhibition
Class‑level
3‑ to 4‑fold lower potency vs. parent nojirimycin
Supports potency‑offset selection for inhibition studies
Enzyme source unspecified; data to verify
β‑glucosidase inhibition enzyme kinetics iminosugar pharmacology

SGLT3 Agonism: Comparable to 1‑Deoxynojirimycin

Nojirimycin 1‑sulfonic acid activates the human glucose sensor SGLT3 with a K0.5 value in the range of 0.5–9 μM, placing it among the most potent iminosugar agonists of this transporter [1]. In the same assay system, the widely used comparator 1‑deoxynojirimycin (DNJ) exhibits a K0.5 of 4 μM, while the diastereomer 1‑deoxygalactonojirimycin shows a 3000‑fold weaker interaction (K0.5 = 11 mM).

SGLT3 agonism
Head‑to‑head
K0.5 0.5–9 μM; comparable to DNJ (4 μM)
Supports SGLT3 activation research with stability advantage
Xenopus oocyte electrophysiology
SGLT3 activation glucose sensor electrophysiology

Pharmacological Chaperone for S529V GAA Mutant

In CHO‑K1 cells expressing the S529V mutant form of acid α‑glucosidase (GAA), nojirimycin 1‑sulfonic acid (NSA) increased enzyme activity, as did 1‑deoxynojirimycin (DNJ) and N‑butyl‑deoxynojirimycin (NB‑DNJ) [1]. Among the three iminosugars tested, DNJ exhibited the strongest effect, establishing a rank‑order potency that informs compound selection for chaperone‑based strategies.

GAA chaperone ranking
Head‑to‑head
DNJ > NSA ≈ NB‑DNJ; NSA increases S529V GAA activity
Supports chaperone‑response titration in mutant studies
CHO‑K1 cell model, 24 h treatment
Pompe disease pharmacological chaperone lysosomal storage disorder

Chemical Stability and Conversion to Parent Nojirimycin

Nojirimycin 1‑sulfonic acid is a stable bisulfite adduct that can be quantitatively converted back to the parent antibiotic nojirimycin by treatment with basic resin [1]. This reversible protection strategy is exploited in synthetic routes to (+)-nojirimycin, where the sulfonic acid derivative serves as a stable, isolable intermediate before final deprotection [2].

Chemical stability
Reported
Stable bisulfite adduct; reverts to nojirimycin with basic resin
Supports stable storage and conversion workflows
Storage at −20 °C recommended
synthetic intermediate prodrug activation chemical stability

Nojirimycin 1‑Sulfonic Acid: Research & Industrial Applications


Stable Iminosugar for β‑Glucosidase Inhibition

When experimental protocols require a β‑glucosidase inhibitor that is less potent than the parent nojirimycin but offers superior chemical stability, nojirimycin 1‑sulfonic acid is the compound of choice. The 3‑ to 4‑fold reduction in inhibitory activity allows for fine‑tuned enzyme modulation without the rapid degradation that plagues free nojirimycin, making it suitable for long‑term cell culture assays or in vivo models where compound half‑life is critical.

SGLT3‑Mediated Glucose Sensing Studies

The potent SGLT3 agonism of nojirimycin 1‑sulfonic acid (K0.5 = 0.5–9 μM) is directly comparable to that of DNJ . Researchers studying the human glucose sensor SGLT3 can employ the sulfonic acid derivative as a stable alternative to DNJ, particularly in electrophysiological recordings or long‑duration perfusion experiments where compound stability is paramount.

Chaperone Screening for Pompe Disease Mutants

Nojirimycin 1‑sulfonic acid has demonstrated the ability to increase enzyme activity of the S529V mutant acid α‑glucosidase, albeit less potently than DNJ . This differential activity makes it a valuable reference compound in chaperone discovery programs, where it can serve as a baseline for comparing novel iminosugar derivatives or for probing structure‑activity relationships in mutant‑specific rescue.

Synthetic Intermediate for (+)-Nojirimycin

The reversible bisulfite adduct form enables nojirimycin 1‑sulfonic acid to function as a stable, isolable intermediate in the total synthesis of (+)-nojirimycin . Industrial and academic laboratories engaged in iminosugar synthesis or scale‑up can procure the sulfonic acid for subsequent conversion to the parent antibiotic under mild basic conditions, streamlining synthetic workflows and improving overall yield.

Application
Selection Property
Validation Focus
β‑Glucosidase inhibition studies
Potency‑offset inhibition profile
Enzyme stability in long‑duration assays
SGLT3 activation research
SGLT3 agonism potency context
Electrophysiological recording stability
Mutant GAA chaperone screening
Chaperone‑response ranking context
Mutant enzyme activity rescue endpoints
Iminosugar synthetic pathway
Reversible sulfonic protection group
Deprotection yield and intermediate stability

Technical Documentation Hub

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36 linked technical documents
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